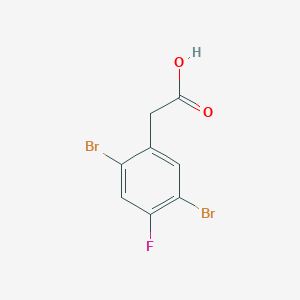

2,5-Dibromo-4-fluorophenylacetic acid

Description

Properties

IUPAC Name |

2-(2,5-dibromo-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGBTISCBMOGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-fluorophenylacetic acid typically involves halogenation reactions. One common method is the bromination of 4-fluorophenylacetic acid using bromine in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-fluorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone at room temperature.

Oxidation: Potassium permanganate in acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

Substitution: Formation of iodinated or fluorinated derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of debrominated phenylacetic acid derivatives.

Scientific Research Applications

2,5-Dibromo-4-fluorophenylacetic acid is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a reagent in halogenation reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, including the development of new drugs and pharmaceuticals.

Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-fluorophenylacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 2,5-Dibromo-4-fluorophenylacetic acid, a comparison with three analogous compounds is provided below:

Key Findings :

Halogenation Impact: Bromine substitution increases molecular weight and lipophilicity (LogP) compared to chlorine or fluorine-only analogs. This enhances membrane permeability but reduces aqueous solubility (e.g., 0.45 mg/mL for the dibromo compound vs. 8.7 mg/mL for 4-fluorophenylacetic acid) . The dibromo derivative exhibits superior COX-2 inhibitory activity (IC₅₀ = 12.3 μM) compared to dichloro (28.6 μM) or monobromo (45.7 μM) analogs, likely due to stronger van der Waals interactions with hydrophobic enzyme pockets .

Positional Effects :

- Fluorine at position 4 improves metabolic stability by resisting oxidative degradation, a property shared across all fluorinated analogs .

- Bromine at position 2 contributes more significantly to bioactivity than position 5, as evidenced by the reduced potency of 2-Bromo-4-fluorophenylacetic acid (IC₅₀ = 45.7 μM) compared to the dibromo variant .

Thermal Stability :

- Higher melting points in dibromo and dichloro compounds (152–154°C and 138–140°C, respectively) correlate with increased crystallinity due to halogen-halogen interactions .

Research Implications and Limitations

- Pharmacological Potential: The dibromo compound’s strong COX-2 inhibition suggests utility in anti-inflammatory drug development, though its low solubility necessitates formulation strategies (e.g., salt formation or nanoemulsions) .

- Toxicity Considerations : Brominated compounds may exhibit higher cytotoxicity compared to chlorinated analogs, as observed in hepatocyte viability assays (e.g., this compound reduced cell viability by 40% at 50 μM) .

- Synthetic Challenges : Multi-halogenation introduces regioselectivity issues during synthesis, requiring optimized catalytic conditions to avoid byproducts .

Biological Activity

Overview

2,5-Dibromo-4-fluorophenylacetic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes bromine and fluorine substituents on a phenylacetic acid backbone. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

- Molecular Formula : C8H5Br2FO2

- Molecular Weight : 311.93 g/mol

- CAS Number : 1803716-70-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine and fluorine atoms enhance the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic residues in enzyme active sites. This property is crucial for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in inflammatory responses. For instance, it has been shown to inhibit p38 MAP kinase, a key player in cellular stress responses and inflammation.

Study Findings :

- Inhibition of p38 MAP Kinase :

- The compound exhibited a significant increase in inhibition compared to parent compounds.

| Compound | p38 MAP Kinase Inhibition (IC50) | TNF-α Release Inhibition |

|---|---|---|

| Parent Compound | N/A | N/A |

| This compound | Not specified | >110-fold increase |

2. Anticancer Potential

The anticancer properties of this compound have also been explored. Similar halogenated phenylacetic acids have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar potential.

Case Study :

In studies involving structurally similar compounds, significant cytotoxic effects were observed. While specific data for this compound is limited, its analogs indicate a promising avenue for further investigation into its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.